

Structural and chemical properties of GS-444217

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An In-depth Technical Guide on the Structural and Chemical Properties of GS-444217

Introduction

GS-444217 is a potent, selective, and orally available small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] Developed by Gilead Sciences, it functions as an ATP-competitive inhibitor with a high degree of selectivity for ASK1 over other kinases.[3][4] ASK1 is a critical component of the MAPK signaling cascade, activated by various stressors like oxidative stress, which in turn activates downstream pathways involving p38 and c-Jun N-terminal kinase (JNK) that promote inflammation, apoptosis, and fibrosis.[3][5] Due to its role in these pathological processes, **GS-444217** has been investigated in preclinical models for a range of conditions, including kidney disease, liver fibrosis, and pulmonary arterial hypertension.[3][6][7] This document provides a comprehensive overview of its chemical and structural properties, mechanism of action, and relevant experimental methodologies for research professionals.

Chemical and Structural Properties

GS-444217 is a complex heterocyclic molecule. Its identity and core properties are summarized below.

Table 1: Chemical Identity and Properties of GS-444217



Property	Value	Reference(s)
IUPAC Name	4-(4-Cyclopropyl-1H-imidazol-1-yl)-N-[3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl]-2-pyridinecarboxamide	[4][8]
Synonyms	ASK1-IN-1	[8][9]
CAS Number	1262041-49-5	[9][10][11]
Molecular Formula	C23H21N7O	[7][8][10]
Molecular Weight	411.46 g/mol (also reported as 411.47 g/mol)	[7][8][10]
Exact Mass	411.1808	[8]
SMILES	O=C(NC1=CC=CC(C2=NN=C N2C3CC3)=C1)C4=NC=CC(N 5C=C(C6CC6)N=C5)=C4	[8]
InChI Key	ZGCMQKWOUIMBEP- UHFFFAOYSA-N	[8]
Appearance	White to off-white solid powder	[8][10]

| Purity | >98% (typically ≥99.64%) |[8][9][11] |

Physicochemical Properties

The solubility and stability of **GS-444217** are critical for its application in both in vitro and in vivo experimental settings.

Table 2: Solubility of GS-444217



Solvent	Solubility	Notes	Reference(s)
DMSO	≥ 25 mg/mL (60.76 mM)	Ultrasonic, warming, and heating to 60°C may be required.	[7]
	55 mg/mL (133.67 mM)	Sonication is recommended.	[12]
	60 mg/mL (145.82 mM)	Use fresh DMSO as moisture can reduce solubility.	[9]
Water	Insoluble		[9][13]
Ethanol	Insoluble		[9][13]
Corn Oil (with 10% DMSO)	≥ 2.5 mg/mL (6.08 mM)		[7]

| SBE- β -CD (20% in saline, with 10% DMSO) | \geq 2.5 mg/mL (6.08 mM) | |[7] |

Table 3: Storage and Stability of GS-444217

Form	Storage Temperature	Stability	Reference(s)
Solid Powder	-20°C	3 years	[7][9]
	0-4°C	Short term (days to weeks)	[8]
In Solvent (e.g., DMSO)	-80°C	1 to 2 years	[7][9][12]

| | -20 °C | 1 year (or 1 month, depending on source) | [7][9] |

Note: For stock solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.[9]



Mechanism of Action

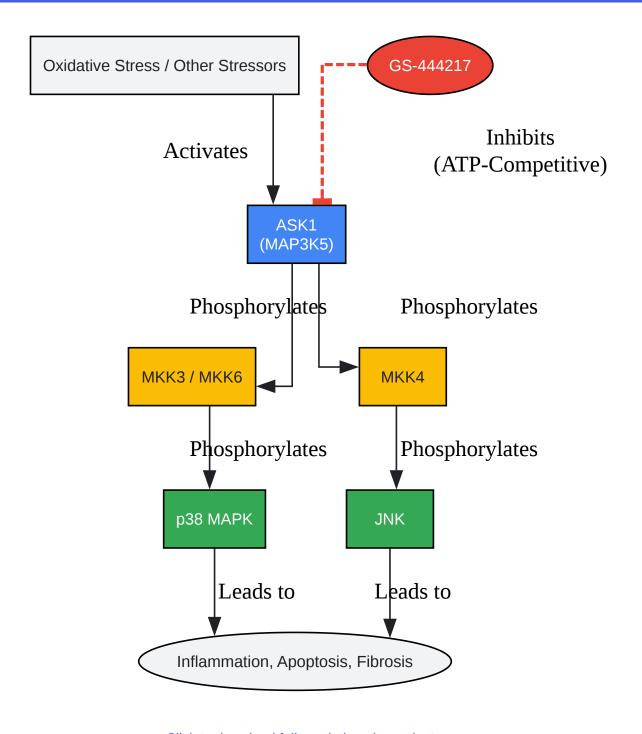
GS-444217 is a highly potent and selective ATP-competitive inhibitor of ASK1.[3][9] It binds to the ATP-binding pocket of the ASK1 kinase domain, preventing the autophosphorylation and activation of the kinase.[3][10] This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of MAP kinase kinases MKK3/6 and MKK4, which in turn prevents the activation of their substrates, p38 and JNK.[4][10] The interruption of this pathway reduces cellular responses to stress, including inflammation, apoptosis, and fibrosis.[3]

Table 4: In Vitro and In Vivo Potency of GS-444217

Parameter	Value	Target/System	Reference(s)
IC50	2.87 nM	ASK1 (cell-free assay)	[4][9][10]
Kd	4.1 nM	ASK1	[12]

| In vivo EC50 | ~1.6 μ M | Inhibition of ASK1 pathway in rodent kidney |[7][10] |





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Caption: The ASK1 signaling pathway and the inhibitory action of GS-444217.

Experimental Protocols

The following sections detail generalized protocols for the characterization and evaluation of **GS-444217** based on published methodologies.



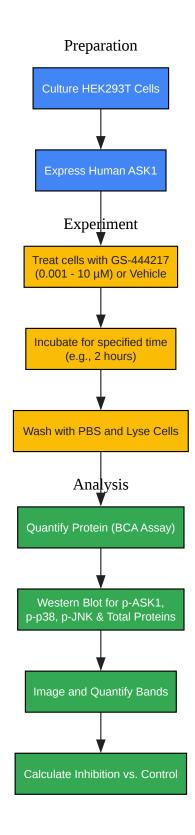
In Vitro Cell-Based ASK1 Phosphorylation Assay

This protocol is designed to measure the ability of **GS-444217** to inhibit ASK1 pathway activation in a cellular context.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured to ~80% confluency in an appropriate medium.
- Transfection/Infection: Cells are engineered to express human ASK1.[4]
- Compound Treatment (Dose-Response): Culture medium is replaced with serum-free medium containing various concentrations of GS-444217 (e.g., 0.001 μM to 10 μM) or vehicle control (DMSO). Cells are incubated for a set period (e.g., 2 hours).[12]
- Compound Treatment (Kinetics): For kinetic studies, a fixed concentration of GS-444217
 (e.g., 1 μM) is added, and cells are harvested at various time points (e.g., 1, 5, 10, 30
 minutes; 1, 2, 4 hours).[12]
- Cell Lysis: After incubation, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
- Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of ASK1, MKK3/6, p38, and JNK, as well as antibodies for the total forms of these proteins as loading controls.
- Detection and Analysis: Blots are incubated with appropriate secondary antibodies and visualized. Band intensities are quantified to determine the extent of phosphorylation inhibition.





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Caption: General workflow for an in vitro cell-based phosphorylation assay.



In Vivo Formulation and Administration

Proper formulation is essential for achieving desired exposure in animal studies.

Methodology for Oral Administration:

- Stock Solution: Prepare a concentrated stock solution of GS-444217 in 100% DMSO (e.g., 25 mg/mL).[10]
- Vehicle Preparation: Prepare the final vehicle by mixing PEG300, Tween-80, and saline.
- Final Formulation: For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly. Add 50 μ L of Tween-80, mix, and then add 450 μ L of saline to reach the final volume.[7][10] This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administration: The formulation should be prepared fresh on the day of use and administered to animals (e.g., rats) via oral gavage at the desired dose (e.g., 30 mg/kg).[10][12]

In Vivo Efficacy Study in a Kidney Injury Model

This protocol outlines a general procedure to test the efficacy of **GS-444217** in a rodent model of kidney disease.

Methodology:

- Animal Model: Use male Sprague-Dawley rats (or another appropriate model like db/db eNOS-/- mice for diabetic kidney disease).[4][12]
- Disease Induction: Induce kidney injury. For example, perform a unilateral ureteral obstruction (UUO) or bilateral renal ischemia-reperfusion (I/R) procedure.[8][12] Shamoperated animals serve as controls.
- Treatment Groups: Randomly assign animals to weight-matched groups: (1) Sham, (2)
 Disease Model + Vehicle, (3) Disease Model + GS-444217 (e.g., 30 mg/kg, p.o.).
- Dosing: Administer the compound or vehicle orally once daily, starting at a relevant time point relative to disease induction.

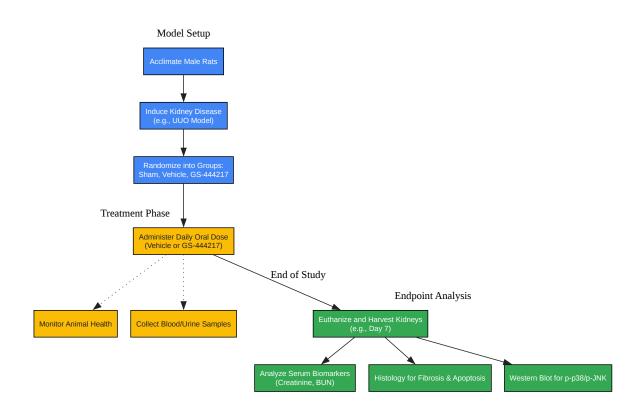
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- Monitoring and Sample Collection: Monitor animals for health and collect urine and/or blood samples at specified intervals to measure markers of kidney function (e.g., proteinuria, serum creatinine, blood urea nitrogen).[4][12]
- Necropsy: At the end of the study (e.g., day 7 or 14), euthanize the animals and harvest kidneys.[8][12]
- Tissue Analysis: Process one kidney for histological analysis (e.g., H&E, TUNEL staining) to assess tubular injury, fibrosis, and apoptosis.[12] Process the other kidney to prepare lysates for Western blot analysis of ASK1 pathway activation (p-p38, p-JNK) or for gene expression analysis of inflammatory and fibrotic markers.[10]





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Caption: General workflow for an in vivo efficacy study in a rodent model.

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